molecular formula C8H6ClN3O2 B2988086 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1936271-91-8

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2988086
CAS No.: 1936271-91-8
M. Wt: 211.61
InChI Key: DGWISGQTZXZQJV-UHFFFAOYSA-N
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Description

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery. This compound belongs to the imidazopyridine family, a class of nitrogen-containing heterocycles noted for their structural resemblance to purines, which allows them to interact with a variety of biological targets . The core imidazo[4,5-b]pyridine scaffold is a privileged structure in pharmaceutical research and is found in compounds investigated for their potential antitumor, antimicrobial, and anti-inflammatory properties . The presence of both a carboxylic acid functional group and a chloro substituent on this scaffold makes it a versatile intermediate for further synthetic modification, such as in the creation of amide bonds or via metal-catalyzed cross-coupling reactions. The specific hydrochloride salt of this compound is identified with CAS Registry Number 2416230-39-0 . It has a molecular formula of C8H7Cl2N3O2 and a molecular weight of 248.07 g/mol . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWISGQTZXZQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936271-91-8
Record name 5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, activated by a nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative. The cyclization step is often achieved using acetic anhydride, leading to the formation of the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Common reducing agents used in the industrial synthesis include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound may exert its effects through the inhibition or activation of these targets, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[4,5-b]pyridine scaffold is shared among several structurally related compounds, but substituents and functional groups critically influence their chemical and biological properties.

Table 1: Structural and Molecular Comparisons
Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid Cl (C5), CH₃ (N1), COOH (C7) C₈H₆ClN₃O₂ 211.61 Carboxylic acid enables conjugation; chloro and methyl enhance lipophilicity .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) NH₂ (C2), CH₃ (N1), C₆H₅ (C6) C₁₃H₁₂N₄ 224.26 Carcinogenic heterocyclic amine; induces colon/mammary tumors in rodents via DNA adducts .
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid Thiazole ring (replaces imidazole), COOH (C7) C₇H₄N₂O₂S 180.19 Sulfur atom alters electronic properties; reduced mutagenicity compared to amine derivatives .
2-((1-Methylpiperidin-2-yl)methyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid Piperidinylmethyl (C2), COOH (C7) C₁₄H₁₈N₄O₂ 275.1 (M+1) Bulky substituent increases molecular weight; potential for CNS penetration .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (C2), CH₃ (C6), COOH (C4) C₆H₅ClN₂O₂ 174.57 Pyrimidine core vs. fused imidazopyridine; lower molecular weight .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to methyl or phenyl-substituted analogs (e.g., PhIP) .
  • Lipophilicity : Chloro and methyl groups increase logP values, favoring membrane permeability. Piperidine-containing derivatives (e.g., Example 304 in ) have higher logP due to bulky alkyl chains .

Biological Activity

5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid (CMIP) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H6ClN3O2
  • Molecular Weight : 201.60 g/mol
  • CAS Number : 2416230-39-0

CMIP interacts with various biological targets, influencing critical cellular pathways:

  • NF-kappaB Signaling Pathway : CMIP has been shown to activate the NF-kappaB pathway through phosphorylation of IKK-ɛ and TBK1. This activation is crucial for regulating immune responses and cell survival in cancer cells.
  • Kinase Inhibition : The compound has potential as an inhibitor of specific kinases involved in cancer progression, such as FLT3 and Aurora kinases .

Anticancer Properties

Several studies have highlighted the anticancer potential of CMIP:

  • In vitro Studies : CMIP exhibits significant antiproliferative activity against various cancer cell lines, including lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116). For instance, one study reported an IC50 value of 0.7 μM against colon carcinoma cells .
  • Mechanistic Insights : The compound's ability to inhibit kinase activity is linked to its structural features that allow it to bind effectively to the active sites of these enzymes .

Antimicrobial Activity

While the primary focus has been on its anticancer properties, CMIP also shows some antimicrobial effects:

  • Bacterial Inhibition : Limited studies indicate that CMIP may possess moderate activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial properties .

Case Studies

StudyFocusFindings
Macdonald et al. (2013)C–H Arylation of Imidazo[4,5-b]pyridinesDemonstrated regioselective C2-functionalization leading to derivatives with enhanced biological activity .
MDPI Study (2022)Antiproliferative ActivityReported high cytotoxicity in specific cancer cell lines with IC50 values below 1 μM for certain derivatives .
Fisher Scientific AnalysisMechanism ExplorationIdentified key biochemical pathways affected by CMIP, particularly NF-kappaB signaling.

Comparative Analysis with Similar Compounds

CMIP's unique structure confers distinct biological activities compared to related compounds:

CompoundStructureBiological Activity
5-Chloro-3H-imidazo[4,5-b]pyridineLacks carboxylic acid groupPrimarily studied for kinase inhibition but less potent than CMIP in anticancer assays.
Indole DerivativesDifferent nitrogen positioningBroader antimicrobial activity but less specificity towards kinases compared to CMIP .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves oxidation of halogenated pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) at 90–95°C can oxidize methylpyridine derivatives to carboxylic acids . Phase transfer catalysis (e.g., p-toluenesulfonic acid in DMF) is also effective for cyclization steps in imidazo-pyridine synthesis . Key factors include temperature control (e.g., 90–95°C for oxidation ) and solvent selection (e.g., DMF for catalytic reactions ). Yields range from 47% to 84%, depending on substituent positioning and purification methods (e.g., copper salt isolation ).

Q. How is the compound characterized analytically, and what discrepancies exist in reported data?

  • Methodological Answer : Elemental analysis (C, H, N) and nuclear magnetic resonance (NMR) are standard. For example:

  • Elemental Analysis : Calculated for C₇H₇NO₃: C, 54.92%; H, 4.57%; N, 9.15%. Observed values may slightly differ (e.g., C, 54.61%; H, 4.51%; N, 9.06% ).
  • NMR : Peaks at δ 3.85 (OCH₃), 7.4–9.8 ppm (pyridine protons, COOH) confirm structural motifs .
    Discrepancies in melting points (e.g., 167°C vs. 129–130°C for positional isomers ) highlight the need for rigorous recrystallization protocols.

Q. What are the stability profiles of the chloro and methyl substituents under acidic/basic conditions?

  • Methodological Answer : The 7-chloro group shows variable reactivity. While stable in refluxing sodium methoxide (NaOMe)/propanol, it undergoes displacement with hydrazine under anhydrous conditions . The methyl group at position 1 is stable due to steric protection. For long-term storage, the compound should be kept in inert, dry environments to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . This reduces trial-and-error experimentation, particularly in regioselective substitutions (e.g., avoiding pyridine ring cleavage during hydrolysis ).

Q. What contradictions exist in the reactivity of the chloro group in related imidazo[4,5-b]pyridines?

  • Methodological Answer : Evidence conflicts on chloro group lability. In 5-amino-7-chloro derivatives, the chloro group resists displacement by sodium azide but reacts with hydrazine . By contrast, 7-methoxy analogues undergo rapid nucleophilic substitution with amines (e.g., methylamine, piperidine) . These differences suggest electronic effects (e.g., electron-withdrawing groups like amino or methoxy) modulate reactivity. A systematic study varying substituents (e.g., NO₂, OCH₃) could resolve this .

Q. How does the compound’s scaffold influence its potential as a pharmacophore in drug discovery?

  • Methodological Answer : The imidazo[4,5-b]pyridine core mimics purine structures, enabling interactions with enzymes like kinases or polymerases. Modifications at position 7 (e.g., carboxylic acid) enhance solubility and metal-binding capacity, relevant for antiviral or anticancer agents . For example, 6-(5-chloropyridin-2-yl)-7-hydroxy derivatives exhibit bioactivity via hydrogen bonding with target proteins . Structure-activity relationship (SAR) studies should prioritize substitutions at positions 5 and 7 for optimizing potency.

Data Contradiction Analysis

Observation Resolution Strategy
Chloro group reactivityStable under NaOMe/propanol Displaces with hydrazine Vary electronic environment (e.g., add electron-withdrawing groups)
Melting point variability167°C (5-methoxy isomer) 129–130°C (6-methoxy isomer) Confirm positional isomerism via XRD or 2D NMR
Yield in oxidation reactions47% (5-methoxy) vs. 84% (6-methoxy) N/AOptimize stoichiometry (e.g., KMnO₄ ratio) and reaction time

Key Takeaways for Researchers

  • Synthesis : Prioritize phase transfer catalysis for cyclization and KMnO₄ oxidation for carboxylation .
  • Characterization : Use elemental analysis and NMR to resolve positional isomer ambiguities .
  • Advanced Design : Apply computational methods to predict substituent effects and reaction outcomes .

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